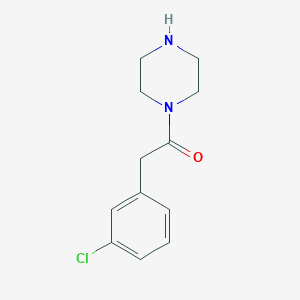

2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEBLDXYHGOAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Piperazine with 3-Chlorophenylacetyl Derivatives

One common approach involves the alkylation of piperazine with 3-chlorophenylacetyl halides or related activated derivatives. This method typically proceeds via nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acyl halide.

-

- Starting from 1-(3-chlorophenyl)piperazine hydrochloride, alkylation with 1-bromo-3-chloropropane in alkaline aqueous acetone yields intermediates that can be further functionalized.

- Reaction conditions often involve refluxing in organic solvents such as acetone or xylene.

- Sodium hydroxide is used to maintain alkaline conditions facilitating nucleophilic substitution.

- The product is isolated by filtration, washed, and dried under reduced pressure.

-

- Yields for intermediates such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine reach up to 97%.

- The final products are purified by recrystallization from suitable solvent mixtures (e.g., ethanol and glacial acetic acid).

This method is part of a multi-step synthesis route leading to more complex derivatives, but the preparation of the core 2-(3-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one can be achieved by careful control of reaction conditions in these steps.

Refluxing 1-[4-(piperazin-1-yl)phenyl]ethan-1-one with Dimethylformamide Dimethylacetal (DMF-DMA)

Another method involves the synthesis of enaminone intermediates by refluxing 1-[4-(piperazin-1-yl)phenyl]ethan-1-one with DMF-DMA without solvent. Although this method is described for related compounds, it provides insight into the preparation of piperazinyl ethanones.

-

- Refluxing the starting ethanone with DMF-DMA for approximately 10 hours leads to enaminones.

- These enaminones can be further reacted with urea and substituted benzaldehydes to yield dihydropyrimidinone derivatives.

-

- 1H NMR spectra show characteristic singlets corresponding to the piperazine moiety.

- Single crystal X-ray crystallography confirms the structure of the intermediates.

While this method is more specialized, it demonstrates the feasibility of preparing piperazinyl ethanone derivatives under solvent-free conditions with good yields and purity.

Green Synthesis Using Sulphamic Acid Catalysis

A novel and environmentally friendly method utilizes sulphamic acid as a catalyst for the synthesis of this compound derivatives. This approach emphasizes green chemistry principles, including catalyst recyclability and mild reaction conditions.

-

- Stepwise synthesis begins with bis-(2-chloroethylamine) hydrochloride, followed by reaction with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride.

- Alkylation with 1-bromo-3-chloropropane in alkaline aqueous acetone forms 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

- The final coupling with 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one in the presence of sulphamic acid in acetonitrile under reflux yields the target compound or its derivatives.

-

- Sulphamic acid acts as an efficient, recyclable catalyst, replacing harsher acids like sulfuric or phosphoric acid.

- The method achieves excellent yields (up to 93%) with shorter reaction times.

- The catalyst can be recovered and reused at least four times without significant loss of activity.

-

- Melting points of final products are consistent with literature values.

- 1H NMR and mass spectrometry confirm the structure and purity.

| Entry | Product Code | Substituent Pattern (R1-R5) | Chain Length (n) | Yield (%) | Melting Point (°C) Observed | Melting Point (°C) Reported |

|---|---|---|---|---|---|---|

| 1 | Lead (5) | -H, -Cl, -H, -H, -H | 3 | 92 | 222 | 223 |

| 2 | 5A | -Cl, -Cl, -H, -H, -H | 3 | 90 | 253 | >250 |

| 3 | 5F | -CH3, -H, -H, -CH3, -H | 3 | 93 | 232 | 230-232 |

| 4 | 5H | -H, -Cl, -H, -H, -H | 2 | 89 | 219 | 218-220 |

This data illustrates the robustness of the sulphamic acid catalyzed route for producing a variety of substituted piperazinyl ethanone derivatives.

Microwave-Assisted Reductive Alkylation

Recent advances include microwave-assisted reductive alkylation to synthesize piperazinyl ethanone derivatives efficiently.

-

- Microwave irradiation facilitates the reaction betweentriazolo[4,3-a]pyridin-3(2H)-one and alkylating agents such as 6-chloro-1,1-dimethoxyhexane.

- This method reduces reaction times and improves selectivity.

- Stoichiometric amounts of alkylating agents are used to avoid side reactions like disubstitution.

-

- Eco-friendly due to reduced solvent use and shorter reaction times.

- Avoids excess reagents, minimizing waste.

- Provides high purity products suitable for further derivatization.

-

- Step i: Microwave-assisted reaction of triazolopyridinone with alkyl chlorides.

- Step ii: Reductive alkylation with arylpiperazines to afford the target compound.

This method represents a modern approach to synthesizing piperazinyl ethanones with improved environmental and efficiency profiles.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Direct Alkylation | 1-(3-chlorophenyl)piperazine + alkyl halides, reflux in acetone/xylene, NaOH | 84-97% | Simple, high yield | Multi-step synthesis for derivatives |

| Reflux with DMF-DMA | 1-[4-(piperazin-1-yl)phenyl]ethan-1-one + DMF-DMA, reflux, solvent-free | Moderate | Solvent-free, good purity | Used for enaminone intermediates |

| Sulphamic Acid Catalysis | Sulphamic acid catalyst, acetonitrile, reflux | 87-93% | Green, recyclable catalyst | Mild conditions, excellent yields |

| Microwave-Assisted Reductive Alkylation | Microwave irradiation, stoichiometric alkylating agents | High | Eco-friendly, fast, selective | Avoids side reactions, modern technique |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous medium, reflux conditions.

Reduction: LiAlH₄, NaBH₄, ether solvent, room temperature.

Substitution: Various nucleophiles (e.g., alkyl halides, amines), polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Piperazine derivatives, chlorinated compounds.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is in the field of neuropharmacology. Research indicates that this compound exhibits significant activity against various neurological targets, particularly serotonin receptors. For instance, studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Case Study:

A study published in Pharmacology Research highlighted the efficacy of piperazine derivatives in modulating serotonin receptor activity. The compound demonstrated a high affinity for the 5-HT_7 receptor, suggesting potential use in developing new antidepressants .

Antitumor Activity

Recent investigations have also explored the antitumor properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Antitumor Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of angiogenesis |

This data illustrates the compound's potential as a lead structure for developing anticancer agents.

Synthesis of Functional Materials

This compound serves as a precursor in synthesizing various functional materials, including polymers and nanomaterials. Its unique piperazine ring allows for modifications that can enhance the properties of resultant materials.

Case Study:

In a study on polymer composites, researchers utilized this compound to create piperazine-based polymers with enhanced thermal stability and mechanical strength. These materials were tested for applications in coatings and electronics .

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Linker Effects

1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-one ()

- Structural Difference : The 3-chlorophenyl group is connected via a methylene (–CH2–) linker to the piperazine nitrogen, unlike the direct attachment in the target compound.

- The reduced electron-withdrawing effect compared to the ethanone-linked chlorophenyl may decrease metabolic stability .

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one ()

- Structural Difference: An additional chlorine atom is present on the ethanone moiety.

- Implications : The electron-withdrawing chlorine may enhance electrophilicity, increasing reactivity in nucleophilic environments. This could lead to improved covalent binding to targets but higher toxicity risks .

QD Series ()

- Examples: QD10: Contains a benzoylphenoxypropyl-piperazine chain. QD15: Features a 4-chlorobenzoylphenoxypropyl group.

- Implications: Bulky substituents like benzoylphenoxypropyl improve receptor selectivity (e.g., histamine H3) but reduce blood-brain barrier penetration due to increased molecular weight (>400 Da) .

Antimicrobial Analogs ()

- Compound 5i: 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one. Key Feature: The triazole-thioether and quinazolinyl groups enable π-π stacking and hydrogen bonding with microbial enzymes, absent in the target compound .

Enzyme-Bound Analog ()

- Example: 2-((4H-1,2,4-triazol-3-yl)thio)-1-(4-(3-chlorophenyl)piperazin-1-yl)ethan-1-one. Target: Binds human hydroxyacid oxidase 1, a flavin-dependent enzyme. Implication: The triazolylthio group facilitates enzyme inhibition, suggesting that ethanone substituents critically modulate target specificity .

Physicochemical and Pharmacokinetic Properties

Melting Points and Stability

- QD11 (): Melts at 136.8–140°C (high purity, 98.2%). Compound 5i (): Melts at 99–100°C (lower stability).

Lipophilicity and Bioavailability

Biological Activity

2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, also referred to as a piperazine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural arrangement that includes a piperazine ring and a chlorinated phenyl group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A piperazine ring that enhances its interaction with biological targets.

- A 3-chlorophenyl group that may influence its lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.

- Neurological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in cellular signaling pathways, which could explain its anticancer properties.

Anticancer Activity

A study conducted by researchers at MDPI evaluated the cytotoxic effects of various piperazine derivatives, including this compound. The findings revealed significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.

Antimicrobial Properties

In another research effort published in PubChem, the compound was tested against several bacterial strains. Results indicated effective bactericidal activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement software like SHELXL can resolve bond lengths and angles, as demonstrated in analogous piperazine derivatives . Complementary techniques like powder XRD or solid-state NMR can validate phase purity.

Q. How can researchers synthesize this compound with high yield?

- Methodological Answer : A two-step synthesis is typical:

Acylation : React piperazine with 3-chlorophenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Optimize reaction stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and temperature (0–5°C) to minimize side reactions like diacylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, piperazine N–CH at δ 3.2–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out impurities.

- IR Spectroscopy : Confirm carbonyl stretch (~1680 cm) and aromatic C–Cl vibrations (~750 cm) .

Advanced Research Questions

Q. How can conflicting data between theoretical and experimental NMR spectra be resolved?

- Methodological Answer : Perform computational modeling (DFT calculations at B3LYP/6-311G++(d,p)) to predict chemical shifts. Compare with experimental data to identify discrepancies. If mismatches occur (e.g., piperazine ring puckering), re-evaluate solvent effects or dynamic processes (e.g., conformational exchange) using variable-temperature NMR .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.

- pH Adjustment : Piperazine’s basicity (pKa ~9.5) allows solubility enhancement in acidic buffers (pH 4–6).

- Surfactants : Add Tween-20 (0.01% w/v) to stabilize colloidal dispersions. Validate solubility via dynamic light scattering (DLS) .

Q. How can researchers investigate the compound’s mechanism of action against serotonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled 5-HT or 5-HT ligands to measure competitive displacement (IC).

- Molecular Docking : Model the compound’s interaction with receptor active sites (e.g., using AutoDock Vina). Prioritize residues critical for binding (e.g., Asp3.32 in 5-HT) .

Q. What analytical approaches validate batch-to-batch consistency in synthetic workflows?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Monitor retention time and UV-Vis spectra (λ ~254 nm).

- Thermogravimetric Analysis (TGA) : Confirm residual solvent levels (<0.5% w/w).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Check : Re-crystallize and re-analyze via DSC (differential scanning calorimetry). Impurities lower melting points.

- Polymorphism Screening : Use solvent-drop grinding to identify alternative crystal forms. Compare XRD patterns of different polymorphs .

Q. What causes low yields in large-scale synthesis, and how can this be mitigated?

- Methodological Answer :

- Heat Management : Exothermic reactions (e.g., acylation) require jacketed reactors with controlled cooling.

- Side Reactions : Monitor for diacylation via LC-MS. Add piperazine incrementally to maintain excess acyl chloride.

- Scale-Up Adjustments : Switch from batch to flow chemistry for improved mixing and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.